Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
CAS No.: 361180-07-6
Cat. No.: VC21512869
Molecular Formula: C17H14FNO5S
Molecular Weight: 363.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361180-07-6 |
|---|---|
| Molecular Formula | C17H14FNO5S |
| Molecular Weight | 363.4g/mol |
| IUPAC Name | methyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C17H14FNO5S/c1-10-16(17(20)23-2)14-9-12(5-8-15(14)24-10)19-25(21,22)13-6-3-11(18)4-7-13/h3-9,19H,1-2H3 |
| Standard InChI Key | YQSCZFYXVXPTIX-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)OC |
| Canonical SMILES | CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)OC |
Introduction
Chemical Identity and Properties
Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate belongs to the benzofuran class of heterocyclic compounds. It features a benzofuran core structure with distinct functional groups: a methyl group at position 2, a methyl carboxylate group at position 3, and a 4-fluorophenylsulfonylamino group at position 5. This structural configuration contributes to its chemical reactivity and potential biological activity.
Basic Chemical Data
The compound is characterized by the following essential properties:
| Property | Value |
|---|---|
| CAS Number | 361180-07-6 |
| Molecular Formula | C₁₇H₁₄FNO₅S |
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | methyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C17H14FNO5S/c1-10-16(17(20)23-2)14-9-12(5-8-15(14)24-10)19-25(21,22)13-6-3-11(18)4-7-13/h3-9,19H,1-2H3 |
| Standard InChIKey | YQSCZFYXVXPTIX-UHFFFAOYSA-N |
| PubChem Compound ID | 1073726 |
The compound exhibits specific structural features that influence its physicochemical properties. The benzofuran core provides a rigid scaffold, while the methyl ester group introduces potential for various chemical transformations. The sulfonamide linkage and fluorine atom contribute to its potential biological activity.
Structural Characteristics
Core Structure
The benzofuran core structure consists of a benzene ring fused with a furan ring, creating a heterocyclic system with oxygen at position 1. This core structure is essential for the compound's stability and reactivity patterns.
Functional Groups
The compound contains several key functional groups:
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Methyl group at position 2 of the benzofuran ring
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Methyl carboxylate at position 3, providing an ester functionality
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Sulfonylamino group at position 5, connecting the benzofuran core to a 4-fluorophenyl ring
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Fluorine atom at the para position of the phenyl ring attached to the sulfonyl group
Comparative Analysis with Related Compounds
Understanding the relationship between Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate and structurally similar compounds provides valuable insights into its potential properties and applications.
Structural Analogues
Several analogues with modifications to key structural elements have been documented:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Difference |
|---|---|---|---|---|
| Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate | 305374-73-6 | C₁₇H₁₄ClNO₅S | 379.8 g/mol | Chlorine instead of fluorine |
| Methyl 5-{benzoyl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate | 518319-08-9 | C₂₄H₁₈FNO₆S | 467.5 g/mol | Additional benzoyl group |
| Methyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate | 518319-24-9 | C₂₁H₂₀FNO₆S | 433.5 g/mol | Additional butyryl group |
| Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate | 421580-11-2 | C₂₁H₁₆FNO₅S | 413.4 g/mol | Naphtho fusion instead of benzofuran |
These structural variations can significantly impact biological activities and physicochemical properties .
Research and Pharmaceutical Applications
Current Research Uses
Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is primarily used as a research compound for:
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Investigation of structure-activity relationships within the benzofuran class
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Development of potential pharmaceutical leads
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Study of synthetic methodologies for complex heterocyclic systems
Future Research Directions
Synthetic Methodology Development
Further research into efficient synthetic routes for Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate and related compounds would be valuable. This includes:
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Development of more efficient synthetic protocols
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Exploration of greener chemistry approaches
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Investigation of scalable synthesis methods
Biological Activity Screening
Comprehensive biological screening would provide valuable insights into potential applications:
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Antimicrobial activity testing against various pathogens
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Anti-inflammatory assays in relevant models
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Enzyme inhibition studies against selected targets
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Structure-activity relationship studies with systematic modifications
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